Cas no 887410-44-8 (Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate)
Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 887410-44-8
- ethyl2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate
- Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
- ethyl 2-ethyl-4-isopropyl-5-pyrimidine carboxylate
- 832-806-0
- CS-0257923
- G60067
- ethyl 2-ethyl-4-propan-2-ylpyrimidine-5-carboxylate
- EN300-685363
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- Inchi: 1S/C12H18N2O2/c1-5-10-13-7-9(12(15)16-6-2)11(14-10)8(3)4/h7-8H,5-6H2,1-4H3
- InChI Key: NMHSQRMCDIMJJI-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CN=C(CC)N=C1C(C)C)=O
Computed Properties
- Exact Mass: 222.136827821Da
- Monoisotopic Mass: 222.136827821Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 52.1Ų
Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM470147-1g |
ETHYL 2-ETHYL-4-PROPAN-2-YLPYRIMIDINE-5-CARBOXYLATE |
887410-44-8 | 95%+ | 1g |
$802 | 2023-02-01 | |
| Enamine | EN300-685363-0.05g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 0.05g |
$153.0 | 2023-05-29 | |
| Enamine | EN300-685363-0.1g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 0.1g |
$228.0 | 2023-05-29 | |
| Enamine | EN300-685363-0.25g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 0.25g |
$325.0 | 2023-05-29 | |
| Enamine | EN300-685363-0.5g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 0.5g |
$512.0 | 2023-05-29 | |
| Enamine | EN300-685363-1.0g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 1g |
$656.0 | 2023-05-29 | |
| Enamine | EN300-685363-2.5g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 2.5g |
$1287.0 | 2023-05-29 | |
| Enamine | EN300-685363-5.0g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 5g |
$1903.0 | 2023-05-29 | |
| Enamine | EN300-685363-10.0g |
ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate |
887410-44-8 | 95% | 10g |
$2823.0 | 2023-05-29 | |
| 1PlusChem | 1P01BNMU-50mg |
ETHYL 2-ETHYL-4-PROPAN-2-YLPYRIMIDINE-5-CARBOXYLATE |
887410-44-8 | 95% | 50mg |
$205.00 | 2025-03-19 |
Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Ethyl 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylate
Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate: A Comprehensive Overview
Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate, with the CAS number 887410-44-8, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrimidine ring substituted with an ethyl group at position 2, an isopropyl group at position 4, and an ethoxycarbonyl group at position 5. These substituents play a crucial role in determining the compound's chemical properties, biological activity, and potential therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate with high accuracy. For instance, studies using molecular docking techniques have revealed that this compound exhibits strong binding affinity to certain protein targets associated with diseases such as cancer and neurodegenerative disorders. This makes it a promising candidate for further preclinical testing and drug development.
The synthesis of Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate involves a multi-step process that combines principles from both organic and medicinal chemistry. The key steps include the preparation of the pyrimidine ring, followed by substitution reactions to introduce the desired substituents. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent quality standards required for biological testing.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug design. Pyrimidine derivatives are known for their ability to modulate various cellular pathways, making them valuable tools in the fight against complex diseases. For example, recent studies have shown that Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate can inhibit key enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
In addition to its therapeutic applications, this compound has also been explored for its role in agrochemicals and pesticides. Its ability to interact with specific receptors in pests has led to investigations into its use as a biopesticide with reduced environmental impact compared to traditional chemical pesticides.
From a structural perspective, the presence of an ethoxycarbonyl group at position 5 introduces a degree of hydrophilicity to the molecule, which could enhance its solubility and bioavailability when administered orally or through other routes. This property is particularly advantageous in drug delivery systems where efficient absorption is critical.
Furthermore, the stereochemistry of Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate has been studied extensively using advanced spectroscopic techniques such as NMR and X-ray crystallography. These studies have provided insights into the spatial arrangement of substituents on the pyrimidine ring, which is essential for understanding its interactions with biological targets.
Looking ahead, ongoing research aims to explore the pharmacokinetics and toxicity profiles of this compound to assess its suitability for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, bringing us closer to realizing its full therapeutic potential.
In conclusion, Ethyl 2-Ethyl-4-(Propan-2-Yl)Pyrimidine-5-Carboxylate (CAS No: 887410-44
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